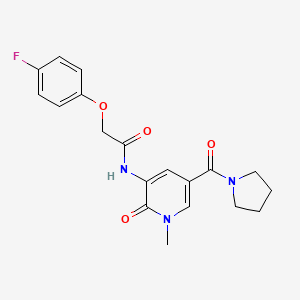
2-(4-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide (hereafter referred to as Compound A) is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with Compound A, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
Compound A can be described by its molecular formula C19H22FNO3 and molecular weight of approximately 345.39 g/mol. The structure features a pyrrolidine ring, a dihydropyridine moiety, and a fluorophenoxy group, which are essential for its biological activity.
The biological activity of Compound A is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that Compound A may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : The compound appears to interact with certain receptors in the central nervous system, which may contribute to its pharmacological effects.
- Antioxidant Properties : There is evidence indicating that Compound A exhibits antioxidant activity, which could play a role in mitigating oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of Compound A:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of Compound A using human colon cancer cell lines (HT29) and prostate cancer cell lines (DU145). The MTT assay demonstrated that Compound A significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be around 25 µM for HT29 cells, indicating potent anticancer activity.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of Compound A in models of neurodegeneration. Results indicated that treatment with Compound A reduced neuronal apoptosis and improved cognitive function in animal models subjected to oxidative stress.
Research Findings
Recent research has expanded on the potential applications of Compound A:
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions between Compound A and various targets involved in cancer progression, suggesting a mechanism for its anticancer effects.
- In Vivo Studies : Animal studies have indicated that Compound A administration leads to significant improvements in biomarkers associated with inflammation and oxidative damage.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-22-11-13(18(25)23-8-2-3-9-23)10-16(19(22)26)21-17(24)12-27-15-6-4-14(20)5-7-15/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVRITPAXCQEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)COC2=CC=C(C=C2)F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














